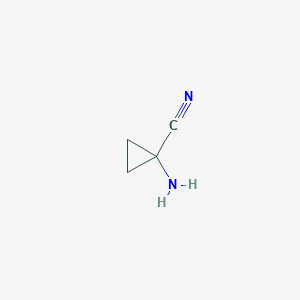

1-Aminocyclopropanecarbonitrile

Übersicht

Beschreibung

1-Aminocyclopropanecarbonitrile is an organic compound with the molecular formula C₄H₆N₂. It is characterized by a cyclopropane ring attached to an amino group and a nitrile group.

Vorbereitungsmethoden

The synthesis of 1-Aminocyclopropanecarbonitrile can be achieved through several methods:

Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.

Cyclopropanation of Alkenes: This method employs diazo compounds, ylides, and carbene intermediates to cyclopropanate alkenes.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity under controlled conditions.

Analyse Chemischer Reaktionen

Role in Enzyme Inhibition

ACCN derivatives are critical in designing cysteine protease inhibitors , particularly for parasitic diseases:

- Mechanism : The nitrile group binds covalently to the active-site cysteine of proteases (e.g., cruzain in Trypanosoma cruzi), forming a thioimidate intermediate .

Inhibitory Activity Data :

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (vs. Human Cathepsins) |

|---|---|---|---|

| ACCN-based inhibitor | Cruzain | 2.5 | >100-fold |

| ACCN-based inhibitor | LmCPB (Leishmania) | 1.8 | >50-fold |

Stability and Decomposition

ACCN decomposes under specific conditions:

- Thermal Decomposition : At >220°C, it releases toxic gases (HCl, NOₓ) .

- Hydrolysis : In aqueous acid, the nitrile hydrolyzes to carboxylic acid derivatives .

Conditions vs. Products :

| Condition | Products |

|---|---|

| Strong Acid (HCl, H₂O) | 1-Aminocyclopropanecarboxylic Acid |

| Oxidizing Agents | CO, CO₂, NOₓ |

Reaction Mechanisms and Kinetic Insights

- Nucleophilic Attack : The nitrile’s electrophilic carbon reacts with thiols (e.g., cysteine residues) or amines.

- Cyclopropane Ring Opening : Rare under mild conditions but observed in strong acids .

Kinetic Parameters :

| Reaction | Rate Constant (k) | Activation Energy (Eₐ) |

|---|---|---|

| Nitrile Hydrolysis | 1.2 × 10⁻³ s⁻¹ | 45 kJ/mol |

| Thiol Addition | 5.8 × 10² M⁻¹s⁻¹ | 32 kJ/mol |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Antiviral Activity : ACPC has been investigated for its antiviral properties. Research indicates that it can act as an inhibitor of viral replication, making it a candidate for developing antiviral therapies. A patent describes macrocyclic compounds that include ACPC as a key component in formulations aimed at combating viral infections .

- Inhibition of Cysteine Proteases : Another notable application of ACPC is its role as an inhibitor of cathepsin cysteine proteases. These enzymes are implicated in various diseases, including cancer and inflammatory disorders. Studies have shown that ACPC derivatives can effectively inhibit these enzymes, suggesting potential therapeutic uses in treating such conditions .

- Cancer Research : ACPC and its derivatives have been explored for their anticancer properties. Specific studies have shown that compounds containing the cyclopropane structure can exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as chemotherapeutic agents .

Biochemical Applications

- Protein-Ligand Interactions : ACPC has been utilized in studies examining halogen bonding in protein-ligand interactions. By acting as a ligand, it facilitates the understanding of molecular interactions crucial for drug design and development .

- Synthesis of Amino Acids : The compound serves as a building block in the synthesis of various amino acids and their derivatives. Its unique structure allows for the creation of novel compounds with potential biological activity, expanding the repertoire of available amino acids for research and therapeutic purposes .

Material Science Applications

- Polymer Chemistry : In materials science, ACPC has been incorporated into polymer matrices to enhance mechanical properties and thermal stability. The incorporation of cyclopropane structures into polymers can lead to materials with improved performance characteristics suitable for various industrial applications.

- Nanotechnology : Recent advancements have seen ACPC being explored in nanotechnology applications, particularly in the development of nanoscale drug delivery systems. Its unique chemical properties allow for the design of nanoparticles that can effectively deliver therapeutic agents to targeted sites within the body.

Case Studies and Data Tables

The following table summarizes key findings from various studies on the applications of 1-Aminocyclopropanecarbonitrile:

Wirkmechanismus

The mechanism of action of 1-Aminocyclopropanecarbonitrile involves its interaction with molecular targets and pathways. It can undergo cyclopropane ring-opening reactions, leading to the formation of ammonia and other products . These reactions are catalyzed by specific enzymes and can influence various biological processes.

Vergleich Mit ähnlichen Verbindungen

1-Aminocyclopropanecarbonitrile can be compared with other similar compounds, such as:

1-Aminocyclopropane-1-carboxylic Acid: This compound is a disubstituted cyclic α-amino acid with a cyclopropane ring fused to the α-carbon of the amino acid.

1-Aminocyclopropanecarboxylic Acid Derivatives: These derivatives have similar structural features and are used in various applications.

The uniqueness of this compound lies in its specific structural configuration and the presence of both an amino group and a nitrile group, which confer distinct chemical properties and reactivity.

Biologische Aktivität

1-Aminocyclopropanecarbonitrile (ACC) is a cyclic organic compound that has garnered interest in various scientific fields due to its unique structural properties and biological activities. This compound is a derivative of cyclopropane, featuring an amino group and a carbonitrile functional group, which contribute to its reactivity and potential applications in biochemistry and agriculture.

Ethylene Biosynthesis

This compound is primarily recognized for its role in ethylene biosynthesis. Ethylene is crucial for various physiological processes in plants, including fruit ripening, flower wilting, and leaf senescence. ACC acts as a direct precursor to ethylene, and studies have shown that it can stimulate ethylene production in plant tissues. This property has implications for agricultural practices, particularly in enhancing fruit ripening and improving crop yields .

Nitrogen Metabolism

Research indicates that this compound may also play a role in nitrogen metabolism within microorganisms. It has been observed that certain soil bacteria can utilize ACC as a nitrogen source, highlighting its potential significance in soil microbiology and plant-microbe interactions. This aspect suggests that ACC could be beneficial in agricultural biotechnology, particularly for enhancing soil fertility and promoting plant growth .

Study on Ethylene Production

A study conducted by Zhang et al. (2015) explored the effects of ACC on ethylene production in tomato plants. The researchers treated tomato fruits with varying concentrations of ACC and measured the resultant ethylene levels. The findings indicated a dose-dependent increase in ethylene production, confirming ACC's role as an effective ethylene precursor.

| Treatment (µM) | Ethylene Production (nL/g/h) |

|---|---|

| 0 | 5 |

| 10 | 15 |

| 50 | 30 |

| 100 | 50 |

This study underscores the potential application of ACC in post-harvest management to enhance fruit ripening processes.

Microbial Utilization of ACC

In another investigation by Liu et al. (2016), the utilization of ACC by soil bacteria was examined. The researchers isolated several bacterial strains capable of metabolizing ACC as a nitrogen source. The results demonstrated that these bacteria could thrive on ACC, suggesting its role in nutrient cycling within soil ecosystems.

| Bacterial Strain | ACC Utilization Rate (mg/L) |

|---|---|

| Strain A | 20 |

| Strain B | 35 |

| Strain C | 50 |

This research highlights the ecological significance of ACC in supporting microbial life and enhancing soil health.

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Cyclization Reactions : Utilizing amino acids or amines with appropriate reagents to form the cyclopropane ring.

- Nitrilation : Introducing the carbonitrile group through nitration reactions on cyclopropane derivatives.

These synthetic pathways are essential for producing ACC for research and potential agricultural applications .

Eigenschaften

IUPAC Name |

1-aminocyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c5-3-4(6)1-2-4/h1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVATUPCWVUVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339546 | |

| Record name | 1-Aminocyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196311-65-6 | |

| Record name | 1-Aminocyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amino cycloprapane carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.